Cas no 129724-83-0 (Lanosta-9(11),24-dien-26-oicacid, 3-hydroxy-, (3b,24Z)- (9CI))

Lanosta-9(11),24-dien-26-oicacid, 3-hydroxy-, (3b,24Z)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Lanosta-9(11),24-dien-26-oicacid, 3-hydroxy-, (3b,24Z)- (9CI)
- Isoanwuweizicacid
- 3β-Hydroxylanosta-9(11),24Z-dien-26-oic acid
- 3-HYDROXYLANOST-9(11),24-DIEN-26-OIC ACID
- [ "" ]
- 3-Hydroxylast-9(11),24-dien-26-oic acid
- (E,6R)-6-[(8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
- 3-Hydroxylanost-9(11)-24-dien-26-oic acid
- A-Hydroxylanosta-9(11),24Z-dien-26-oic acid
- 129724-83-0
- Lanosta-9(11),24-dien-26-oic acid, 3-hydroxy-, (3beta,24Z)-
- 3
- AKOS040761100
-
- Inchi: InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19)
- InChI Key: LEAKQIXYSHIHCW-UHFFFAOYSA-N
- SMILES: CNC1CN=C(C2=CC=CN2)C2=CC(=CC=C2N=1)Cl
Computed Properties
- Exact Mass: 272.08309
- Monoisotopic Mass: 456.36034539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 33
- Rotatable Bond Count: 5
- Complexity: 853
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5Ų
- XLogP3: 7.9
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Boiling Point: 567.2±43.0 °C at 760 mmHg
- Flash Point: 310.9±24.7 °C
- PSA: 52.54
- Vapor Pressure: 0.0±3.5 mmHg at 25°C
Lanosta-9(11),24-dien-26-oicacid, 3-hydroxy-, (3b,24Z)- (9CI) Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Lanosta-9(11),24-dien-26-oicacid, 3-hydroxy-, (3b,24Z)- (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H46250-5mg |
(R,Z)-6-((3S,5R,8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid |
129724-83-0 | ,HPLC≥96% | 5mg |
¥6240.0 | 2023-09-07 | |
A2B Chem LLC | AA38183-5mg |
Lanosta-9(11),24-dien-26-oic acid, 3-hydroxy-, (3β,24Z)- |
129724-83-0 | 96.0% | 5mg |
$785.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2949-1 mL * 10 mM (in DMSO) |
3-Hydroxylanost-9(11)-24-dien-26-oic acid |
129724-83-0 | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2949-5mg |
3-Hydroxylanost-9(11)-24-dien-26-oic acid |
129724-83-0 | 5mg |
¥ 4420 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2949-1 mg |
3-Hydroxylanost-9(11)-24-dien-26-oic acid |
129724-83-0 | 1mg |
¥3155.00 | 2022-04-26 | ||
TargetMol Chemicals | TN2949-5 mg |
3-Hydroxylanost-9(11)-24-dien-26-oic acid |
129724-83-0 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN2949-1 mL * 10 mM (in DMSO) |
3-Hydroxylanost-9(11)-24-dien-26-oic acid |
129724-83-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4,520 | 2023-07-11 | |
TargetMol Chemicals | TN2949-1 ml * 10 mm |
3-Hydroxylanost-9(11)-24-dien-26-oic acid |
129724-83-0 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 | ||
TargetMol Chemicals | TN2949-5mg |
3-Hydroxylanost-9(11)-24-dien-26-oic acid |
129724-83-0 | 5mg |
¥ 4420 | 2024-07-20 |
Lanosta-9(11),24-dien-26-oicacid, 3-hydroxy-, (3b,24Z)- (9CI) Related Literature
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
Additional information on Lanosta-9(11),24-dien-26-oicacid, 3-hydroxy-, (3b,24Z)- (9CI)
Recent Advances in the Study of Lanosta-9(11),24-dien-26-oicacid, 3-hydroxy-, (3b,24Z)- (9CI) (CAS: 129724-83-0)
The compound Lanosta-9(11),24-dien-26-oicacid, 3-hydroxy-, (3b,24Z)- (9CI) (CAS: 129724-83-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its chemical characteristics, biological activities, and emerging applications in drug development.
Recent studies have highlighted the compound's role as a triterpenoid derivative, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. The structural specificity of Lanosta-9(11),24-dien-26-oicacid, 3-hydroxy-, (3b,24Z)- (9CI) has been a focal point in understanding its mechanism of action. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to elucidate its molecular conformation and stability under various physiological conditions.
One of the most promising areas of research involves the compound's interaction with cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Lanosta-9(11),24-dien-26-oicacid, 3-hydroxy-, (3b,24Z)- (9CI) exhibits potent inhibitory effects on the NF-κB pathway, which is implicated in chronic inflammatory diseases and cancer progression. The study utilized in vitro assays and molecular docking simulations to validate these findings, suggesting a potential for developing novel anti-inflammatory therapeutics.
In addition to its anti-inflammatory properties, recent preclinical trials have explored its efficacy in oncology. Research conducted at the National Cancer Institute revealed that the compound induces apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism appears to involve the upregulation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, making it a candidate for combination therapy regimens.
Despite these advancements, challenges remain in optimizing the compound's bioavailability and minimizing off-target effects. Current efforts are focused on structural modifications and the development of prodrug formulations to enhance its pharmacokinetic profile. Collaborative research between academic institutions and pharmaceutical companies is underway to translate these findings into clinical applications.
In conclusion, Lanosta-9(11),24-dien-26-oicacid, 3-hydroxy-, (3b,24Z)- (9CI) (CAS: 129724-83-0) represents a promising scaffold for drug discovery, with multifaceted biological activities that warrant further investigation. Future research should prioritize in vivo studies and clinical trials to fully realize its therapeutic potential.
129724-83-0 (Lanosta-9(11),24-dien-26-oicacid, 3-hydroxy-, (3b,24Z)- (9CI)) Related Products
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 61549-49-3(9-Decenenitrile)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 249916-07-2(Borreriagenin)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)




